3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol
Description
Significance of Heterocyclic Thiadiazole Scaffolds in Chemical Research
Thiadiazole scaffolds are a class of heterocyclic compounds that have demonstrated a wide array of applications, particularly in the realm of medicinal chemistry. isres.orgnih.govmdpi.com Their structural diversity, arising from the four possible isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), allows for a broad range of chemical properties and biological activities. rsc.orgjmchemsci.com These compounds are known to exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. isres.orgnih.gov The presence of the sulfur atom in the ring can enhance liposolubility, a key factor in the pharmacokinetic profile of a drug candidate. Furthermore, the nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.
Overview of 1,2,4-Thiadiazole (B1232254) Isomer Research
Among the thiadiazole isomers, the 1,2,4-thiadiazole ring system is a prominent scaffold in numerous biologically active molecules. rsc.org Research into this particular isomer has revealed its importance as a building block for compounds with diverse therapeutic potential. isres.org The reactivity of the 1,2,4-thiadiazole ring has been studied, with the 5-position being identified as a particularly reactive site for nucleophilic substitution. isres.org The stability of the ring, attributed to its aromatic character, makes it a reliable core for the synthesis of more complex molecules. isres.org
Contextual Importance of the 3-(o-Tolyl)-1,2,4-Thiadiazole-5-thiol Core Structure
The core structure of this compound combines three key chemical features: the 1,2,4-thiadiazole ring, a thiol group, and an o-tolyl substituent. The o-tolyl group, a methyl group at the ortho position of a phenyl ring attached to the 3-position of the thiadiazole, introduces specific steric and electronic properties to the molecule. This substitution can influence the compound's conformation, solubility, and interaction with biological targets.
The thiol group at the 5-position is particularly significant as it can exist in tautomeric equilibrium with its thione form. nih.govjocpr.com This thiol-thione tautomerism can significantly affect the compound's chemical reactivity, polarity, and biological activity. While specific research data for this compound is not extensively available in publicly accessible literature, the importance of the 3-aryl-1,2,4-thiadiazole-5-thiol scaffold is well-documented, suggesting that this specific derivative holds potential for further investigation in various chemical and biological studies. nih.govrsc.org
Detailed Research Findings
While specific experimental data for this compound is limited, the synthesis and properties of the broader class of 3-aryl-1,2,4-thiadiazole-5-thiols provide a foundational understanding.
Synthesis of 3-Aryl-1,2,4-thiadiazole-5-thiols
Several synthetic routes have been developed for the preparation of 3,5-disubstituted-1,2,4-thiadiazoles. A common method involves the oxidative dimerization of thioamides. isres.orgnih.gov For the synthesis of unsymmetrically substituted derivatives like 3-aryl-5-amino-1,2,4-thiadiazoles, one-pot reactions utilizing imidates and thioureas have been reported. rsc.org These methods often employ environmentally benign oxidants such as molecular iodine. rsc.org
Table 1: General Synthetic Approaches for 1,2,4-Thiadiazole Derivatives
| Method | Starting Materials | Key Features |
|---|---|---|
| Oxidative Dimerization | Thioamides | Can lead to symmetrically substituted products. isres.orgnih.gov |
| One-Pot Reaction | Imidates and Thioureas | Useful for unsymmetrical substitution patterns. rsc.org |
Chemical Properties and Tautomerism
The 1,2,4-thiadiazole ring is generally stable due to its aromaticity. isres.org The thiol group at the 5-position introduces the possibility of thiol-thione tautomerism. Spectroscopic studies on related heterocyclic thiols have shown that the thione form can be predominant in the solid state, while an equilibrium between both forms may exist in solution. nih.govjocpr.com The specific tautomeric preference for this compound would likely be influenced by the solvent and the electronic effects of the o-tolyl group.
Table 2: Tautomeric Forms of this compound
| Tautomer | Functional Group | Potential Characteristics |
|---|---|---|
| Thiol Form | -SH (Mercapto) | Can act as a hydrogen bond donor and participate in S-alkylation reactions. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)-2H-1,2,4-thiadiazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-6-4-2-3-5-7(6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRZZKBTNSCNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=S)SN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1,2,4 Thiadiazole 5 Thiol Systems
General Synthetic Routes to 1,2,4-Thiadiazole-5-thiols
The synthesis of a 1,2,4-thiadiazole-5-thiol requires the formation of the heterocyclic ring and the specific introduction of the thiol functionality at the C5 position. These can be achieved through sequential or concerted reaction pathways.
The construction of the 1,2,4-thiadiazole (B1232254) core is predominantly achieved through oxidative cyclization reactions that form a crucial intramolecular nitrogen-sulfur (N-S) bond. organic-chemistry.org A primary and versatile method involves the oxidation of thioamide-based precursors. researchgate.net
Common strategies include:
Oxidation of Imidoyl Thioureas: Imidoyl thioureas can undergo electro-oxidative intramolecular dehydrogenative N-S bond formation to yield 5-amino-1,2,4-thiadiazole derivatives under catalyst- and oxidant-free conditions. organic-chemistry.org
Oxidative Dimerization of Thioamides: In some cases, thioamides can be oxidized to form symmetrically substituted 1,2,4-thiadiazoles. acs.org This process often proceeds through an S-halogenated intermediate that facilitates cyclization. acs.org
Iodine-Mediated Oxidative Cyclization: Isothiocyanates can be used as starting materials in iodine-mediated reactions that form both C-N and N-S bonds in a single pot, providing a convenient route to substituted 1,2,4-thiadiazoles. organic-chemistry.org
Base-Mediated Tandem Reactions: A transition-metal-free approach involves the base-mediated reaction of amidines with dithioesters or isothiocyanates. This forms a thioacylamidine intermediate that undergoes in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.org
These reactions are often promoted by various oxidizing agents, including hydrogen peroxide, iodine, or electrochemical methods, and may be catalyzed by bases like triethylamine or sodium carbonate. researchgate.netorganic-chemistry.org
Directly forming the 5-thiol derivative during cyclization is less common than forming a 5-amino or 5-aryl/alkyl substituted ring. The thiol group, or its thioether precursor (alkylsulfanyl), is typically introduced using one of two main approaches:
Cyclization of Precursors Containing the Thiol or a Precursor Moiety: This strategy involves using a starting material that already contains the necessary sulfur atom for the C5-thiol group. For instance, the oxidative cyclization of monoalkyl derivatives of cyanodithioimidocarbonate with sulfuryl chloride can produce 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles. nih.gov The alkylsulfanyl group is a protected form of the thiol.
Post-Cyclization Functional Group Interconversion: A more common approach is to first synthesize a 1,2,4-thiadiazole ring with a suitable leaving group at the 5-position, such as a halogen. Halogenated 1,3,4-thiadiazoles are known to be important intermediates where the halogen is readily displaced by nucleophiles. nih.gov This principle can be applied to the 1,2,4-thiadiazole system, where a 5-chloro-1,2,4-thiadiazole can react with a sulfur nucleophile like sodium hydrosulfide (NaSH) to yield the target 5-thiol.
The 1,2,4-thiadiazole-5-thiol system can exist in tautomeric equilibrium with its 1,2,4-thiadiazole-5(4H)-thione form. The presence of the SH proton is often confirmed by NMR spectroscopy. nih.govmdpi.com
Targeted Synthesis of 3-(o-Tolyl)-1,2,4-Thiadiazole-5-thiol
A logical synthetic pathway is outlined below:
Step 1: Synthesis of 3-(o-Tolyl)-5-chloro-1,2,4-thiadiazole.
Precursors: The key precursors would be o-tolyl amidine (to provide the C3-substituent and N4) and trichloromethanesulfenyl chloride (ClSCCl₃) or a similar reagent that provides C5, S1, N2, and the C5-chloro group.
Reaction Conditions: The reaction would likely be carried out in an inert organic solvent such as dichloromethane or chloroform. The reaction often proceeds at low temperatures to control reactivity, followed by warming to room temperature or gentle reflux. A base, such as triethylamine, is typically required to neutralize the HCl generated during the cyclization.
Step 2: Conversion to this compound.
Precursors: The intermediate, 3-(o-Tolyl)-5-chloro-1,2,4-thiadiazole, and a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
Reaction Conditions: This nucleophilic aromatic substitution would be performed in a polar aprotic solvent like dimethylformamide (DMF) or a protic solvent like ethanol. The reaction mixture would be stirred, possibly with heating, to drive the substitution to completion. Subsequent acidification of the reaction mixture would protonate the thiolate salt to yield the final thiol product.
This proposed pathway leverages well-established reactivity patterns for the synthesis of substituted thiadiazoles. nih.govnih.gov
Optimizing the yield and purity of the final product involves systematically adjusting reaction parameters for both steps of the proposed synthesis. Key variables for the cyclization and substitution steps are adapted from general findings in thiadiazole chemistry. researchgate.netorganic-chemistry.org
Table 1: Parameters for Optimization of this compound Synthesis
| Parameter | Variable | Expected Outcome on Yield/Purity | Rationale |
|---|---|---|---|
| Step 1: Cyclization | |||
| Solvent | Dichloromethane, Toluene, Acetonitrile | Moderate to high yield | Solvent polarity can influence the solubility of intermediates and reaction rates. |
| Base | Triethylamine, Pyridine, Na₂CO₃ | High yield | An appropriate base is crucial for neutralizing acid byproducts without promoting side reactions. researchgate.netorganic-chemistry.org |
| Temperature | -10 °C to reflux | Optimized yield | Initial low temperature can control exothermic reactions, while subsequent heating ensures reaction completion. |
| Reactant Stoichiometry | 1:1 to 1:1.2 (Amidine:Sulfenyl Chloride) | High yield | A slight excess of the sulfenyl chloride may be needed to drive the reaction, but a large excess can lead to impurities. |
| Step 2: Substitution | |||
| Solvent | Ethanol, DMF | High yield | Polar solvents are needed to dissolve the thiadiazole intermediate and the sulfur nucleophile. |
| Sulfur Nucleophile | NaSH, KSH, Thiourea | High yield | NaSH is a direct source of the thiol, while thiourea forms an isothiouronium salt intermediate requiring a subsequent hydrolysis step. |
| Temperature | Room temperature to 80 °C | Optimized yield and reaction time | Heating is often required to facilitate the nucleophilic displacement of the chloride. |
Derivatization Strategies and Reactivity Studies of 1,2,4-Thiadiazole-5-thiols
The 1,2,4-thiadiazole-5-thiol scaffold possesses two primary sites of reactivity: the thiol group at C5 and the heterocyclic ring itself. The thiol group, in particular, serves as a versatile handle for a wide array of chemical modifications.
The key reactivity of the 1,2,4-thiadiazole ring involves the susceptibility of the N-S bond to cleavage by nucleophiles. This reactivity is harnessed in its function as a thiol-trapping agent, where the cysteine thiol of a protein attacks the N-S bond, leading to ring opening and the formation of a disulfide bond, thereby inactivating the protein. researchgate.netnih.gov
The thiol group at the 5-position allows for numerous derivatization strategies, which are useful for modifying the compound's properties.
Table 2: Derivatization Reactions of the 5-Thiol Group
| Reaction Type | Reagents | Product |
|---|---|---|
| S-Alkylation | Alkyl halides (e.g., CH₃I, BnBr) in the presence of a base (e.g., K₂CO₃) | 5-(Alkylsulfanyl)-1,2,4-thiadiazole (Thioether) |
| S-Acylation | Acyl chlorides (e.g., CH₃COCl) or Anhydrides | 5-(Acylsulfanyl)-1,2,4-thiadiazole (Thioester) |
| Oxidation | Mild: Air, I₂Strong: H₂O₂, Peracetic acid nih.gov | DisulfideSulfonic acid |
| Michael Addition | α,β-Unsaturated carbonyls (e.g., maleimides) | 5-(Thioether) adduct mdpi.com |
| Reaction with Chloroacetic Acid | ClCH₂COOH in base | 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid |
These derivatization reactions highlight the synthetic utility of the 5-thiol group, enabling the creation of diverse libraries of compounds from a single thiadiazole core.
S-Alkylation and S-Acylation Reactions
The sulfur atom of the thiol group in this compound is a soft nucleophile, making it highly susceptible to reactions with electrophiles such as alkyl and acyl halides.
S-Alkylation reactions are readily achieved by treating the thiadiazole-5-thiol with various alkylating agents in the presence of a base. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent. Common bases used for this transformation include potassium carbonate, sodium hydroxide, and triethylamine. The choice of solvent is typically a polar aprotic solvent like dimethylformamide (DMF) or acetone.
A general scheme for the S-alkylation is as follows:
Reactants: this compound, Alkyl halide (e.g., methyl iodide, benzyl bromide)
Reagents/Conditions: Base (e.g., K2CO3, NaOH), Solvent (e.g., DMF, Acetone), Room temperature or gentle heating.
| Alkylating Agent | Product |
| Methyl Iodide | 5-(Methylthio)-3-(o-tolyl)-1,2,4-thiadiazole |
| Benzyl Bromide | 5-(Benzylthio)-3-(o-tolyl)-1,2,4-thiadiazole |
| Ethyl Bromoacetate | Ethyl 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate |
S-Acylation involves the reaction of the thiadiazole-5-thiol with acylating agents like acyl chlorides or acid anhydrides. Similar to S-alkylation, a base is often employed to facilitate the reaction. Pyridine can serve as both a base and a solvent in these reactions. The resulting S-acyl derivatives are thioesters.
A general scheme for the S-acylation is as follows:
Reactants: this compound, Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
Reagents/Conditions: Base (e.g., Pyridine, Triethylamine), Solvent (e.g., Dichloromethane, THF), 0 °C to room temperature.
| Acylating Agent | Product |
| Acetyl Chloride | S-(3-(o-tolyl)-1,2,4-thiadiazol-5-yl) ethanethioate |
| Benzoyl Chloride | S-(3-(o-tolyl)-1,2,4-thiadiazol-5-yl) benzothioate |
Formation of Schiff Base Derivatives
To form Schiff base derivatives, the this compound moiety first needs to be converted into an amino derivative, typically 5-amino-3-(o-tolyl)-1,2,4-thiadiazole. This can be achieved through a multi-step synthesis, for instance, by amination of a suitable 5-halo precursor. Once the 5-amino derivative is obtained, it can readily undergo condensation reactions with various aromatic or heteroaromatic aldehydes to yield the corresponding Schiff bases (imines) wikipedia.orgmdpi.com. These reactions are usually catalyzed by a few drops of a suitable acid, such as glacial acetic acid, and are often carried out in a protic solvent like ethanol with heating.
The general reaction for the formation of Schiff bases is as follows:
Reactants: 5-Amino-3-(o-tolyl)-1,2,4-thiadiazole, Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
Reagents/Conditions: Catalytic acid (e.g., Glacial Acetic Acid), Solvent (e.g., Ethanol), Reflux.
| Aldehyde | Product |
| Benzaldehyde | (E)-N-benzylidene-3-(o-tolyl)-1,2,4-thiadiazol-5-amine |
| 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-3-(o-tolyl)-1,2,4-thiadiazol-5-amine |
| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-3-(o-tolyl)-1,2,4-thiadiazol-5-amine |
Structural Modifications at the Thiadiazole Ring
The 1,2,4-thiadiazole ring is an electron-deficient aromatic system, which generally makes it resistant to electrophilic substitution reactions nih.govresearchgate.net. However, the presence of activating groups can facilitate such transformations. For instance, an amino group at the 5-position can direct electrophiles to specific positions on the ring, although such reactions are not common.
A more versatile approach for modifying the thiadiazole ring system is through cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for constructing fused heterocyclic systems wikipedia.org. While the 1,2,4-thiadiazole ring itself is not a typical diene or dienophile, its derivatives can be designed to participate in such reactions. For example, a substituent with a diene or dienophile functionality could be introduced at the 3- or 5-position, which could then undergo an intramolecular Diels-Alder reaction to form a fused ring system.
Another strategy for structural modification involves the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d] researchgate.netmdpi.comnih.govthiadiazoles nih.govresearchgate.net. This can be achieved by starting with a suitably functionalized 1,2,4-thiadiazole precursor and building the pyrazole ring onto it. For instance, a 5-hydrazinyl-3-(o-tolyl)-1,2,4-thiadiazole could be reacted with a β-dicarbonyl compound to construct the fused pyrazole ring.
Hybrid Molecule Synthesis Incorporating the this compound Moiety
The concept of hybrid molecules involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is an excellent candidate for incorporation into such hybrid structures.
The reactive thiol group at the 5-position serves as a convenient handle for linking this moiety to other heterocyclic systems or bioactive molecules. This is typically achieved through an S-alkylation reaction where the other molecule contains a suitable leaving group.
For example, a hybrid molecule could be synthesized by reacting this compound with a chloroacetylated derivative of another heterocycle, such as a 1,2,4-triazole (B32235) or a pyrazole. The resulting molecule would feature a flexible thioether linkage connecting the two heterocyclic rings.
| Heterocyclic Moiety with Linker | Resulting Hybrid Molecule |
| 2-(Chloromethyl)-1H-benzo[d]imidazole | 2-(((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)methyl)-1H-benzo[d]imidazole |
| 4-(Chloromethyl)oxazole | 4-(((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)methyl)oxazole |
| 2-Chloro-N-phenylacetamide | 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide |
Advanced Synthetic Approaches
In recent years, there has been a significant drive towards the development of more efficient and environmentally friendly synthetic methodologies. These advanced approaches, such as microwave-assisted synthesis and green chemistry protocols, have been successfully applied to the synthesis of thiadiazole derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods jmrionline.comresearchgate.net. The synthesis of 1,2,4-thiadiazoles can be significantly expedited using microwave irradiation.
For the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, microwave heating can be employed in the cyclization step. For instance, the reaction of an amidine with a thioamide derivative to form the thiadiazole ring can be completed in minutes under microwave irradiation, whereas the same reaction might require several hours of conventional heating nih.gov. Solid-supported syntheses under microwave conditions have also been developed, which can simplify purification processes researchgate.net.
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) |
| Cyclization to form 1,2,4-thiadiazole ring | 6-12 hours | 5-15 minutes |
| S-alkylation | 2-4 hours | 10-30 minutes |
Green Chemistry Protocols for Thiadiazole-5-thiol Production
Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of thiadiazole derivatives, several green approaches have been explored.
One prominent green chemistry technique is the use of ultrasound irradiation in synthesis researchgate.netrsc.org. Sonochemistry can promote reactions by creating localized high temperatures and pressures through acoustic cavitation. The synthesis of 1,2,4-thiadiazoles has been successfully carried out under ultrasound irradiation, often in aqueous media, which is an environmentally benign solvent mdpi.com. This method can lead to high yields in short reaction times without the need for harsh catalysts or organic solvents.
Another green approach involves the use of water as a solvent and readily available, non-toxic reagents. For example, the synthesis of 5-amino-1,2,4-thiadiazoles has been achieved using molecular iodine as a catalyst in water organic-chemistry.org. Such methods are not only more environmentally friendly but can also be more cost-effective and safer to perform.
| Green Chemistry Approach | Key Features |
| Ultrasound-assisted synthesis in water | Use of an environmentally benign solvent, reduced reaction times, often catalyst-free researchgate.netrsc.org. |
| Use of green catalysts and reagents | Employing non-toxic and readily available catalysts like molecular iodine, and using water as a solvent organic-chemistry.org. |
| Solvent-free reactions | Reactions are carried out in the absence of a solvent, reducing waste and simplifying work-up. |
Solid-Phase Synthesis Techniques
The application of solid-phase synthesis has revolutionized the field of medicinal chemistry by enabling the rapid generation of large libraries of organic molecules. This methodology, which involves attaching a starting material to an insoluble polymer support and carrying out a sequence of reactions, offers significant advantages over traditional solution-phase synthesis, including simplified purification and the potential for automation. While specific literature detailing the solid-phase synthesis of this compound is not extensively available, the principles and techniques have been successfully applied to the synthesis of analogous 1,3,4-thiadiazole (B1197879) derivatives, providing a valuable framework for its potential solid-phase production.
A common strategy in the solid-phase synthesis of heterocyclic compounds like thiadiazoles involves the immobilization of a suitable precursor onto a solid support, followed by cyclization and subsequent functionalization. For instance, a 1,3,4-thiadiazole library has been constructed through solid-phase organic synthesis, which showcases a viable pathway for similar heterocyclic systems. nih.gov The key step in this approach is the preparation of a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin. nih.gov This is achieved by the cyclization of a thiosemicarbazide resin using a desulfurative agent like p-toluenesulfonyl chloride. nih.gov
Following the successful formation of the polymer-bound thiadiazole core, various functional groups can be introduced at different positions of the ring. This can be accomplished through a variety of reactions such as alkylation, acylation, and Suzuki coupling reactions. nih.gov A significant advantage of this method is the ability to achieve chemoselective functionalization. For example, alkylation and acylation reactions can occur selectively at different positions on the thiadiazole ring. nih.gov
The final step in the solid-phase synthesis involves the cleavage of the desired compound from the resin. This is typically achieved by treating the functionalized resin with a strong acid, such as trifluoroacetic acid in dichloromethane, to yield the final 1,3,4-thiadiazole analogs in high yields and purities. nih.gov This general approach highlights the potential for creating diverse libraries of thiadiazole derivatives for screening and drug discovery purposes.
The table below outlines a general workflow for the solid-phase synthesis of a 1,3,4-thiadiazole library, which can be adapted for the synthesis of 1,2,4-thiadiazole-5-thiol systems.
| Step | Description | Reagents and Conditions |
| 1. Resin Loading | Attachment of a suitable starting material to the solid support. | e.g., Loading of a thiosemicarbazide precursor onto a resin. |
| 2. Cyclization | Formation of the thiadiazole ring on the solid support. | e.g., p-Toluenesulfonyl chloride as a desulfurative agent. |
| 3. Functionalization | Introduction of diverse substituents onto the thiadiazole core. | Alkylation, acylation, Suzuki coupling, etc. |
| 4. Cleavage | Release of the final product from the solid support. | e.g., Trifluoroacetic acid in dichloromethane. |
| 5. Purification | Isolation of the pure thiadiazole derivative. | Standard purification techniques. |
While the direct solid-phase synthesis of this compound has not been explicitly detailed, the methodologies developed for related thiadiazole systems provide a strong foundation for its future development. The ability to generate libraries of substituted 1,2,4-thiadiazole-5-thiol derivatives through solid-phase techniques would be a significant advancement in the exploration of their chemical and biological properties.
Coordination Chemistry of 3 O Tolyl 1,2,4 Thiadiazole 5 Thiol and Its Metal Complexes
Ligand Properties of 1,2,4-Thiadiazole-5-thiols
1,2,4-Thiadiazole-5-thiols, including the 3-(o-Tolyl) derivative, are heterocyclic compounds that can exist in two tautomeric forms: the thiol form and the thione form. This tautomerism is a key factor in determining the coordination behavior of the ligand.
Thiol Form: In this form, a proton resides on the exocyclic sulfur atom, creating a sulfhydryl group (-SH).
Thione Form: Here, the proton is located on a nitrogen atom within the thiadiazole ring, resulting in a C=S double bond (thioketone).
The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituent at the 3-position of the thiadiazole ring. The presence of these tautomeric forms provides multiple potential coordination sites for metal ions. These include the nitrogen atoms of the thiadiazole ring and the exocyclic sulfur atom. This versatility allows the ligand to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of a variety of complex structures.
Due to the presence of both nitrogen and sulfur atoms with available lone pairs of electrons, 1,2,4-thiadiazole-5-thiols are classified as N,S donor ligands. The coordination can occur through:
The exocyclic sulfur atom of the thiol group.
One or both of the nitrogen atoms in the thiadiazole ring.
The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituent on the thiadiazole ring (in this case, the o-tolyl group). The "hard and soft acids and bases" (HSAB) theory can often predict the preferred coordination site. "Soft" metal ions like Hg(II) are expected to prefer coordination with the "soft" sulfur donor, while "harder" metal ions might show a preference for the "harder" nitrogen donors.
Synthesis and Characterization of Metal Complexes
While specific synthetic procedures for metal complexes of 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol are not readily found in the literature, general methods for the synthesis of similar heterocyclic thiol complexes can be applied.
The synthesis of metal complexes with 1,2,4-thiadiazole-5-thiol ligands typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, such as ethanol or methanol. The reaction is often carried out under reflux to ensure completion. The resulting metal complexes can then be isolated by filtration and purified by recrystallization.
The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary, leading to the formation of mononuclear, binuclear, or polynuclear species. The geometry of the complexes is also dependent on the coordination number of the metal ion and can range from linear and square planar to tetrahedral and octahedral. For instance, studies on related ligands have shown the formation of tetrahedral complexes with Zn(II) and square planar or octahedral complexes with Ni(II) and Cu(II). nih.gov
Infrared spectroscopy is a powerful tool for determining the coordination mode of the ligand in its metal complexes. By comparing the FT-IR spectrum of the free ligand with those of its metal complexes, shifts in the characteristic vibrational frequencies can provide evidence for coordination.
Key vibrational bands to monitor include:
ν(N-H): In the thione form, a band corresponding to the N-H stretching vibration is expected. A shift or disappearance of this band upon complexation can indicate coordination through the nitrogen atom.
ν(S-H): In the thiol form, a weak band for the S-H stretch would be present. Its disappearance upon complexation suggests deprotonation and coordination through the sulfur atom.
ν(C=N): The stretching vibration of the C=N bond within the thiadiazole ring is typically observed in the region of 1600-1650 cm⁻¹. A shift in this band to lower or higher frequencies upon complexation indicates the involvement of the ring nitrogen atom in coordination. mdpi.com
ν(C=S): The thioketone stretching vibration in the thione form gives rise to a band that can be used to monitor coordination. A shift in this band is indicative of the sulfur atom's involvement in bonding to the metal ion.
New Bands: The formation of new bands in the low-frequency region of the spectrum (typically below 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. jmchemsci.comresearchgate.net
The table below presents typical FT-IR spectral data for a related 1,3,4-thiadiazole (B1197879) ligand and its metal complexes, which can serve as a reference for what might be expected for this compound. jmchemsci.com
| Compound/Complex | ν(O-H/N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| Ligand | 3300 | 1620 | - | - |
| Cr(III) Complex | - | Shifted | Present | Present |
| Ni(II) Complex | - | Shifted | Present | Present |
This table is based on data for (E)–(5-(((5-mercapto-1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl)methanol and its complexes and is intended for illustrative purposes. jmchemsci.com
Spectroscopic Techniques for Structural Elucidation of Metal Complexes
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the structure of this compound and its metal complexes. In the ¹H NMR spectrum of the free ligand, characteristic signals for the aromatic protons of the o-tolyl group are expected in the range of 7.0-8.0 ppm. The methyl protons of the tolyl group would likely appear as a singlet around 2.3-2.5 ppm. A significant feature of this ligand is its existence in thiol-thione tautomeric forms. This can result in a broad signal for the N-H proton in the thione form, typically observed at a downfield chemical shift (around 13-14 ppm), which may disappear upon the addition of D₂O. mdpi.com The S-H proton of the thiol form, if present, would resonate at a different chemical shift. nih.gov
The ¹³C NMR spectrum of the free ligand would show distinct signals for the carbons of the o-tolyl group and the thiadiazole ring. The carbon atom attached to the sulfur atom (C-S) in the thiadiazole ring is expected to have a characteristic chemical shift. Upon complexation, the carbon atoms nearest to the coordination sites will exhibit the most significant shifts, providing further evidence for the mode of coordination. researchgate.net
Table 1: Representative ¹H NMR Spectral Data (δ, ppm) for a Related 3-Aryl-1,2,4-triazole-3-thiol Ligand and its Metal Complex in DMSO-d₆
| Compound | Aromatic Protons | NH₂/NH Protons | SH Proton |
| Ligand | 7.51-8.05 (m) | 5.83 (s) | 13.97 (s) |
| Ni(II) Complex | 7.48-8.03 (m) | 3.98 (s) | - |
This table illustrates the typical shifts observed upon complexation, including the disappearance of the SH proton signal and a shift in the amine/amide proton signal.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and fragmentation pattern of this compound and its metal complexes. For the free ligand, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related thiadiazole derivatives involve the cleavage of the thiadiazole ring and the loss of small molecules such as HCN, CS₂, or fragments from the substituent groups. nih.govmdpi.com
For the metal complexes, mass spectrometry can confirm the formation of the complex and provide information about its stoichiometry. The mass spectrum would exhibit a molecular ion peak corresponding to the [MLn]⁺ (where L is the ligand and n is the number of ligand molecules). The fragmentation pattern of the complex can reveal the loss of ligands or parts of the ligand, providing insights into the stability of the complex and the coordination bonds. jmchemsci.com The isotopic distribution pattern of the metal ion can also be observed, which helps in identifying the metal present in the complex.
Table 2: Representative Mass Fragmentation Data for a Related 1,3,4-Thiadiazole Derivative mdpi.com
| m/z | Fragment Identity |
| [M+H]⁺ | Protonated molecular ion |
| [M+H - Ac]⁺ | Loss of an acetyl group |
| [M+H - 2Ac]⁺ | Loss of two acetyl groups |
This table provides an example of a fragmentation pattern for a related thiadiazole compound, illustrating the loss of substituent groups.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within the ligand and its metal complexes. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic o-tolyl group and the thiadiazole ring. nih.govsid.ir
Upon complexation, the positions and intensities of these bands are likely to change. A shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) of the ligand's electronic transitions is indicative of coordination. nih.gov Additionally, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion in the ligand field. The position and intensity of these d-d bands can provide information about the coordination geometry of the metal complex (e.g., octahedral, tetrahedral, or square planar). uobaghdad.edu.iq Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed, which are typically more intense than d-d transitions. mdpi.com
Table 3: Representative UV-Vis Spectral Data (λmax, nm) for a Related Ligand and its Metal Complexes in DMSO nih.gov
| Compound | Intra-ligand Transitions (π→π, n→π) | d-d Transitions / Charge Transfer |
| Ligand | 263, 302, 309 | - |
| Ni(II) Complex | 262 | 610 |
| Cu(II) Complex | 280, 300, 312 | 451 |
This table shows the shift in intra-ligand transitions and the appearance of new bands in the visible region upon complexation.
Molar Conductivity Studies of Complexes
Molar conductivity measurements are used to determine the electrolytic nature of the metal complexes in solution. The molar conductivity of a complex is measured in a suitable solvent, and the value is compared with the expected ranges for non-electrolytes, 1:1, 1:2, or 2:1 electrolytes. This helps in understanding whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. jmchemsci.comsid.ir
For complexes of this compound, if the molar conductivity values are low, it suggests that the complexes are non-electrolytes. sid.ir This would imply that the anions (e.g., chloride, nitrate) are directly coordinated to the metal center, and there are no free ions in the solution. Conversely, higher molar conductivity values would indicate the presence of ionic species, suggesting that some or all of the anions are not part of the primary coordination sphere.
Table 4: Representative Molar Conductivity Data for Metal Complexes in DMSO
| Complex Type | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |
| Non-electrolyte | < 50 |
| 1:1 electrolyte | 50 - 100 |
| 1:2 electrolyte | 100 - 200 |
This table provides typical ranges for molar conductivity, which helps in determining the electrolytic nature of the complexes.
Thermal Analysis (TGA-DTA) of Coordination Compounds
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition pattern of the coordination compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material.
The TGA curve of a metal complex of this compound can reveal the presence of coordinated or lattice water molecules, which are typically lost at lower temperatures (below 150 °C). The decomposition of the organic ligand occurs at higher temperatures in one or more steps. The final residue at the end of the analysis is usually the most stable metal oxide. researchgate.net The percentage of mass loss at each step can be correlated with the loss of specific fragments of the complex, allowing for the confirmation of its composition.
The DTA curve shows endothermic or exothermic peaks corresponding to physical or chemical changes. For example, the loss of water is an endothermic process, while the decomposition of the ligand can be either endothermic or exothermic. The DTA peaks can be correlated with the mass loss steps in the TGA curve to provide a comprehensive understanding of the thermal behavior of the complex. nih.gov
Table 5: Representative Thermal Analysis Data for a Metal Complex researchgate.net
| Temperature Range (°C) | Mass Loss (%) | DTA Peak | Assignment |
| 80 - 150 | 5% | Endothermic | Loss of lattice water |
| 200 - 400 | 45% | Exothermic | Decomposition of the organic ligand |
| > 600 | - | - | Formation of stable metal oxide |
This table illustrates a typical thermal decomposition pattern for a coordination compound.
Crystal Structure Analysis of Metal Complexes of 1,2,4-Thiadiazole-5-thiols
Coordination Geometry and Bonding Modes
Based on studies of related ligands, this compound is likely to act as a bidentate ligand, coordinating to the metal ion through the deprotonated exocyclic thiol sulfur and one of the adjacent endocyclic nitrogen atoms, forming a stable five-membered chelate ring. nih.govnih.gov This mode of coordination is common for similar heterocyclic thiol ligands. nih.gov
The coordination geometry around the central metal ion can vary depending on the metal, its oxidation state, and the stoichiometry of the complex. Common geometries observed for transition metal complexes with similar ligands include tetrahedral, square planar, and octahedral. nih.govuobaghdad.edu.iq For example, a complex with the general formula [M(L)₂] could adopt a tetrahedral or square planar geometry, while a complex like [M(L)₂(H₂O)₂] would likely be octahedral.
Intermolecular Interactions and Supramolecular Architecture (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of aromatic thiol-containing heterocyclic compounds is predominantly directed by a combination of hydrogen bonding and π-π stacking interactions. The presence of a thiol group, aromatic rings (both the tolyl substituent and the thiadiazole ring), and nitrogen atoms within the 1,2,4-thiadiazole (B1232254) core provides multiple sites for these non-covalent interactions.
Hydrogen Bonding:
In the solid state, 1,2,4-thiadiazole-5-thiol derivatives are expected to exist predominantly in the thione tautomeric form, featuring a protonated ring nitrogen and an exocyclic C=S double bond. This arrangement facilitates the formation of robust intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the sulfur atom of the thione group and the other nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors.
For instance, in the crystal structure of a related compound, 3-phenyl-1,4,2-dithiazole-5-thione , a network of weak C—H⋯S and C—H⋯N hydrogen bonds contributes significantly to the crystal packing. nih.gov These interactions orient the molecules in a head-to-tail fashion, forming parallel chains. nih.gov While this compound has a different ring system, the nature of the interactions involving the exocyclic thione sulfur and the aromatic C-H groups provides a relevant model.
A hypothetical data table for hydrogen bonding in a 3-aryl-1,2,4-thiadiazole-5-thiol, based on typical bond lengths and angles observed in similar structures, is presented below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N-H···S=C | ~ 0.86 | ~ 2.4-2.6 | ~ 3.2-3.4 | ~ 150-170 |
| C-H···N | ~ 0.93 | ~ 2.5-2.7 | ~ 3.4-3.6 | ~ 140-160 |
| C-H···S(ring) | ~ 0.93 | ~ 2.8-3.0 | ~ 3.7-3.9 | ~ 130-150 |
This is a representative table based on expected values for this class of compounds. Actual values for this compound would require experimental crystallographic data.
π-π Stacking:
The presence of two aromatic systems, the o-tolyl group and the 1,2,4-thiadiazole ring, makes π-π stacking a crucial factor in the formation of the supramolecular architecture. These interactions involve the overlapping of the π-electron clouds of adjacent aromatic rings and are vital for the stabilization of the crystal lattice.
In the aforementioned 3-phenyl-1,4,2-dithiazole-5-thione , aromatic π–π stacking is observed between the dithiazole-thione moiety and the phenyl ring of adjacent molecules, with centroid–centroid distances of 3.717(6) Å and 3.712(6) Å. nih.gov This demonstrates a parallel-displaced stacking arrangement. It is highly probable that this compound would exhibit similar parallel-displaced or T-shaped π-π stacking interactions, driven by the electrostatic and van der Waals forces between the aromatic rings. The ortho-methyl group on the tolyl substituent would likely influence the geometry of this stacking, potentially leading to a more staggered or offset arrangement to minimize steric hindrance.
Below is a hypothetical data table summarizing potential π-π stacking parameters for a 3-aryl-1,2,4-thiadiazole-5-thiol derivative.
| Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Slippage Distance (Å) |
| Tolyl···Tolyl | ~ 3.6-4.0 | ~ 3.3-3.6 | ~ 1.2-1.8 |
| Thiadiazole···Thiadiazole | ~ 3.5-3.8 | ~ 3.2-3.5 | ~ 1.0-1.5 |
| Tolyl···Thiadiazole | ~ 3.7-4.2 | ~ 3.4-3.7 | ~ 1.5-2.0 |
This is a representative table based on expected values for this class of compounds. Actual values for this compound would require experimental crystallographic data.
Theoretical and Computational Investigations of 3 O Tolyl 1,2,4 Thiadiazole 5 Thiol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of heterocyclic compounds. acs.orgresearchgate.netnih.gov Methods like B3LYP and MP2 with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are commonly used to optimize molecular geometry and predict spectroscopic and electronic features. elsevierpure.comresearchgate.net
A significant aspect of thiol-substituted heterocycles is the potential for thiol-thione tautomerism. elsevierpure.comresearchgate.net Computational studies on compounds like 2,5-dimercapto-1,3,4-thiadiazol have shown that the thione form can be energetically favored. elsevierpure.comresearchgate.net Theoretical calculations would be crucial to determine the relative stability of the thiol and thione tautomers of 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol and the energy barrier for their interconversion. acs.org
The reactivity of molecules can be predicted by analyzing their electronic properties. youtube.com Frontier Molecular Orbital Theory (FMO) is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. youtube.comresearchgate.net The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com
For thiadiazole derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, indicating these are likely sites for electrophilic attack. researchgate.net Conversely, the LUMO tends to be distributed across the heterocyclic ring. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com Computational studies can map these orbitals and calculate the energy gap, thereby providing insights into the kinetic stability and reactivity of this compound. researchgate.net
Furthermore, quantum chemical calculations can elucidate reaction mechanisms. For instance, the 1,2,4-thiadiazole (B1232254) ring is known to react with nucleophiles like cysteine thiols, leading to the opening of the heterocyclic ring. eurekaselect.com Theoretical modeling can map the reaction pathway, identify transition states, and calculate the activation energies for such processes, offering a detailed understanding of the molecule's interaction with biological nucleophiles.
Molecular descriptors derived from quantum calculations provide quantitative measures of a molecule's properties.
Frontier Molecular Orbitals (HOMO/LUMO): As discussed, the energies of HOMO and LUMO are vital descriptors. For a series of 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations have been used to tune the HOMO-LUMO energies by altering substituents, which in turn affects their electronic properties. researchgate.net The o-tolyl group in the target compound would be expected to influence these energy levels through its electronic and steric effects.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net Negative regions, often around nitrogen atoms, are sites for electrophilic attack, while positive regions are susceptible to nucleophilic attack. semanticscholar.org For this compound, MEP analysis would highlight the nucleophilic character of the nitrogen atoms and the acidic nature of the thiol proton, providing a guide to its intermolecular interactions. researchgate.netsemanticscholar.org
| Descriptor | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how ligands interact with the active sites of biological macromolecules like proteins and enzymes. researchgate.netpnrjournal.com
Thiadiazole derivatives have been investigated as inhibitors for a wide range of biological targets. Docking studies have explored their interactions with enzymes such as dihydrofolate reductase (DHFR), which is a target for anticancer agents. researchgate.netnih.gov Other studies have docked thiadiazole and triazole-thiol derivatives against various enzymes implicated in microbial infections and cancer. researchgate.netpnrjournal.comniscpr.res.in
For this compound, docking studies would typically be performed against enzymes known to be inhibited by this class of compounds. The 1,2,4-thiadiazole core can act as a "warhead" that covalently modifies cysteine residues in enzyme active sites. eurekaselect.com Therefore, cysteine-dependent enzymes like cathepsins or caspases would be logical targets for such computational studies. The docking simulations would place the molecule into the enzyme's binding pocket to identify plausible binding poses.
The primary outputs of a docking simulation are the binding affinity (often expressed as a docking score in kcal/mol) and the predicted binding pose. A more negative binding energy indicates a more favorable and stable interaction. For example, docking studies of novel 1,3,4-thiadiazole derivatives against DHFR have identified compounds with strong binding affinities, supported by favorable intermolecular interactions. researchgate.net
The binding mode analysis reveals the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include:
Hydrogen Bonds: The thiol group (-SH) and the nitrogen atoms of the thiadiazole ring are potential hydrogen bond donors and acceptors, respectively. nih.gov
Hydrophobic Interactions: The o-tolyl group would likely engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic tolyl and thiadiazole rings can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Thiol-Metal Interactions: If the target protein is a metalloenzyme, the thiol group can coordinate with the metal ion (e.g., zinc) in the active site. researchgate.net
A detailed analysis of these interactions helps to rationalize the binding affinity and provides a basis for designing more potent and selective inhibitors. nih.gov
| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | -8.5 | Phe31, Ser59, Ile7 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |
| Cathepsin B (Cysteine Protease) | -7.9 | Cys29, His199, Gln23 | Covalent Thiol Adduct, Hydrogen Bond |
| Carbonic Anhydrase | -9.2 | His94, His96, Zn2+ | Thiol-Metal Coordination, Hydrogen Bond |
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. Computational approaches provide powerful tools to derive these relationships by correlating the structural or electronic features of a molecule with its biological activity. For 1,2,4-thiadiazole derivatives, including this compound, computational methods such as Quantum Mechanics (QM), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to elucidate key molecular determinants for activity.
Research on related 1,3,4-thiadiazole and 1,2,4-triazole (B32235) scaffolds has shown that specific electronic and steric properties significantly influence their biological profiles. dovepress.comnih.gov Computational studies often begin with geometry optimization of the molecule using methods like Density Functional Theory (DFT) to determine the most stable conformation. nih.govresearchgate.net From the optimized structure, various molecular descriptors can be calculated. These include:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity, which can be correlated with increased biological activity. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. These maps are invaluable for predicting how the molecule might interact with a biological target, such as an enzyme's active site.
Steric Factors: The size and shape of substituents are critical. In this compound, the ortho-tolyl group imposes specific steric constraints. SAR studies on analogs would involve modifying this group (e.g., moving the methyl to meta or para positions, or replacing it with other substituents like halogens or methoxy (B1213986) groups) and calculating the resulting changes in steric and electronic properties to predict activity changes.
Molecular docking simulations are a cornerstone of SAR derivation. In these simulations, the thiadiazole derivative is placed into the binding site of a target protein. The software calculates the most favorable binding pose and estimates the binding affinity (docking score). By docking a series of analogs, a relationship can be established between structural modifications and binding strength, guiding the design of more potent inhibitors. dovepress.com
The following interactive table presents hypothetical SAR data for a series of 3-aryl-1,2,4-thiadiazole-5-thiol analogs, illustrating how computational descriptors might correlate with predicted biological activity.
| Compound | Aryl Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Docking Score (kcal/mol) |
|---|---|---|---|---|---|
| 1 | 2-methylphenyl (o-Tolyl) | -6.58 | -1.25 | 5.33 | -7.8 |
| 2 | 3-methylphenyl (m-Tolyl) | -6.55 | -1.23 | 5.32 | -8.1 |
| 3 | 4-methylphenyl (p-Tolyl) | -6.52 | -1.21 | 5.31 | -8.3 |
| 4 | Phenyl | -6.61 | -1.29 | 5.32 | -7.5 |
| 5 | 4-chlorophenyl | -6.75 | -1.45 | 5.30 | -8.7 |
| 6 | 4-methoxyphenyl | -6.41 | -1.15 | 5.26 | -8.5 |
This table is a representative example based on general principles observed in computational studies of heterocyclic compounds and does not represent experimentally verified data for this specific series.
Methodological Comparisons in Computational Chemistry
The accuracy of theoretical and computational investigations depends heavily on the chosen methodology. In the study of heterocyclic compounds like this compound, comparing different computational methods is crucial for validating the results. Density Functional Theory (DFT) is a widely used method, but the choice of functional and basis set can significantly impact the outcome. researchgate.netresearchgate.net
Functional and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. nih.govmdpi.com However, other functionals may perform better for specific properties.
The basis set determines the set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style sets like 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p). nih.govresearchgate.net
6-31G(d,p): A split-valence basis set that is computationally efficient and often used for initial geometry optimizations.
6-31+G(d,p): Adds diffuse functions (+) to heavy atoms, which are important for describing anions and systems with lone pairs, like the sulfur and nitrogen atoms in thiadiazoles.
6-311++G(d,p): A triple-split valence set with diffuse functions on both heavy atoms and hydrogen (++). It is more computationally demanding but generally yields more accurate energies and electronic properties. researchgate.net
Studies on related thiadiazole derivatives have shown that a good correlation between calculated and experimental data (e.g., from X-ray crystallography) can be achieved with functionals like B3LYP combined with basis sets such as 6-311+G(d,p). researchgate.net Comparing calculated bond lengths, bond angles, and vibrational frequencies against experimental values is a standard procedure for validating a chosen computational method.
The following table demonstrates a typical comparison of geometric parameters for a thiadiazole ring calculated with different basis sets versus experimental X-ray data, illustrating the importance of methodological choice.
| Parameter | Experimental (X-ray) | DFT/B3LYP 6-31G(d,p) | DFT/B3LYP 6-311++G(d,p) |
|---|---|---|---|
| N1-C2 Bond Length (Å) | 1.375 | 1.385 | 1.377 |
| C2-S3 Bond Length (Å) | 1.750 | 1.765 | 1.752 |
| S3-N4 Bond Length (Å) | 1.690 | 1.701 | 1.692 |
| N1-C5-S (Thiol) Angle (°) | 121.5 | 120.8 | 121.3 |
This table contains representative data adapted from computational studies on thiadiazole scaffolds to illustrate methodological comparisons. The values are not specific to this compound.
Software Comparisons: Different software packages (e.g., Gaussian, Spartan, MOE) can be used for these calculations. While they should yield similar results for the same method and basis set, minor differences in implementation and algorithms can lead to small variations. Therefore, consistency in software use is important for comparative studies like SAR analysis.
Academic Research into Biological Activities and Mechanisms of 3 O Tolyl 1,2,4 Thiadiazole 5 Thiol Derivatives Excluding Clinical Studies
Antimicrobial Activity Research (In Vitro Studies)
Derivatives of thiadiazole have been a subject of interest in the search for new antimicrobial agents. Research has explored their efficacy against a range of pathogenic bacteria, fungi, and viruses.
Antibacterial Efficacy and Spectrum of Activity
Numerous studies have demonstrated the antibacterial potential of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 1,3,4-thiadiazole (B1197879) derivatives were synthesized and showed activity against various bacterial strains. nih.gov Some compounds exhibited significant activity, particularly against Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus. nih.gov
In another study, newly synthesized 1,3,4-thiadiazole compounds were tested against several bacterial species, with some showing promising activity against Bacillus anthracis and Bacillus cereus. bohrium.com The structure-activity relationship in many of these studies indicates that the nature and position of substituents on the aryl ring play a crucial role in determining the antibacterial potency and spectrum. For example, certain halogenated and oxygenated substituents have been shown to enhance antibacterial activity against Gram-positive bacteria. nih.gov
The antibacterial activity of a series of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives showed potent activity against a panel of Gram-positive and Gram-negative bacteria, with some compounds exhibiting higher potency than the standard drugs ampicillin (B1664943) and streptomycin. mdpi.com E. coli was identified as a particularly sensitive strain to some of these derivatives. mdpi.com
| Compound Class | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Bacillus subtilis ATCC 6633 | MIC = 15.63–250 μg/mL | nih.gov |
| 1,3,4-Thiadiazole Derivatives | Staphylococcus aureus ATCC 25923 | MIC = 31.25–250 μg/mL | nih.gov |
| 1,3,4-Thiadiazole Derivatives | Micrococcus luteus ATCC 10240 | MIC = 125–250 μg/mL | nih.gov |
| 1,3,4-Thiadiazole Derivatives | Bacillus anthracis ATCC 8705 | Promising activity observed | bohrium.com |
| 1,3,4-Thiadiazole Derivatives | Bacillus cereus ATCC 10987 | Promising activity observed | bohrium.com |
| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole Derivatives | Gram-positive and Gram-negative bacteria | More potent than ampicillin and streptomycin | mdpi.com |
| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole Derivatives | E. coli | Identified as a highly sensitive strain | mdpi.com |
Antifungal Efficacy and Spectrum of Activity
The antifungal properties of thiadiazole derivatives have also been extensively investigated. A study on a series of 1,3,4-thiadiazole derivatives demonstrated notable antifungal effects against eight different Candida species. nih.gov Specifically, compounds bearing 2,4-dichlorophenyl and 2,4-difluorophenyl groups were highly active against Candida albicans, Candida crusei, and Candida glabrata. nih.gov
Research into 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol revealed it to be a potent agent against pathogenic fungi with low toxicity to human cells. nih.gov This compound showed significant growth inhibition of C. albicans and C. parapsilosis. nih.gov Furthermore, some hybrid coumarin-1,3,4-thiadiazole derivatives have exhibited moderate to good antifungal activity, particularly against Candida albicans. nih.gov
| Compound Class | Fungal Strain | Activity/Observation | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole derivative (with 2,4-dichlorophenyl) | Candida albicans ATCC 10231 | MIC = 5 µg/mL | nih.gov |
| 1,3,4-Thiadiazole derivative (with 2,4-dichlorophenyl) | Candida crusei ATCC 6258 | MIC = 10 µg/mL | nih.gov |
| 1,3,4-Thiadiazole derivative (with 2,4-dichlorophenyl) | Candida glabrata ATCC 2001 | MIC = 10 µg/mL | nih.gov |
| 1,3,4-Thiadiazole derivative (with 2,4-difluorophenyl) | Candida albicans ATCC 10231 | MIC = 10 µg/mL | nih.gov |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida albicans | 70% growth inhibition | nih.gov |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida parapsilosis | 70% growth inhibition | nih.gov |
| Hybrid coumarin-1,3,4-thiadiazole derivatives | Candida albicans | Moderate to good activity | nih.gov |
Antiviral Investigations
Research into the antiviral potential of thiadiazole derivatives has also yielded promising results. A study on novel bohrium.comnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazine and bohrium.comnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazepine derivatives, which are structurally related to 1,2,4-thiadiazoles, demonstrated significant in vitro activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. dntb.gov.ua Several of the tested compounds showed a high selectivity index, indicating potent antiviral effects with low cellular toxicity. dntb.gov.ua
Another study synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and tested their activity against the Tobacco Mosaic Virus (TMV). mdpi.com Two of the synthesized compounds exhibited notable anti-TMV activity. mdpi.com These findings suggest that the thiadiazole scaffold is a viable starting point for the development of novel antiviral agents.
Proposed Mechanisms of Antimicrobial Action at the Cellular Level
The precise mechanisms of antimicrobial action for thiadiazole derivatives are not fully elucidated but are thought to be multifactorial. For antifungal activity, a prominent proposed mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov This is supported by studies showing that certain 1,3,4-thiadiazole derivatives inhibit the enzyme 14-α-sterol demethylase, which is crucial for ergosterol production. nih.gov
The antibacterial mechanism is suggested to involve the ability of the thiadiazole ring to interfere with cellular processes. The lipophilicity conferred by the sulfur atom in the thiadiazole ring may facilitate the crossing of bacterial cell membranes. nih.gov Once inside the cell, these compounds could potentially inhibit essential enzymes or interfere with DNA replication processes. researchgate.net The mesoionic character of the thiadiazole ring is also thought to play a role in its ability to interact with biological targets. researchgate.net
Anticancer Activity Research (In Vitro Studies)
The cytotoxic effects of thiadiazole derivatives against various cancer cell lines have been a significant area of academic research, revealing their potential as anticancer agents.
Cytotoxicity Against Cancer Cell Lines
A wide array of 1,3,4-thiadiazole derivatives have demonstrated cytotoxic activity against multiple human cancer cell lines in vitro. For example, a series of 5-aryl-1,3,4-thiadiazole-based compounds were evaluated against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with some derivatives showing significant anticancer activity. bohrium.comresearchgate.net
In another study, newly synthesized 1,3,4-thiadiazole derivatives exhibited considerable cytotoxic activity against human myeloid leukemia (HL-60) and colon adenocarcinoma (HCT-116) cell lines. nih.gov Furthermore, research on 1,3,4-thiadiazole derivatives has shown potent activity against various other cancer cell lines, including those of the lung (A549) and prostate (PC-3). nih.govbepls.com The cytotoxic efficacy is often influenced by the substituents on the thiadiazole ring, with certain modifications leading to enhanced potency and selectivity for cancer cells over normal cells. bohrium.comresearchgate.net
| Compound Class | Cancer Cell Line | Activity/Observation (IC50 values) | Reference |
|---|---|---|---|
| 5-Aryl-1,3,4-thiadiazole derivatives | MCF-7 (Breast) | IC50 range: 2.34–91.00 µg/mL | researchgate.netmdpi.com |
| 5-Aryl-1,3,4-thiadiazole derivatives | HepG2 (Liver) | IC50 range: 3.13 to 44.87 µg/mL | researchgate.netmdpi.com |
| 1,3,4-Thiadiazole derivatives | HL-60 (Leukemia) | IC50 range: 13.4 to 86.6 nM for some analogs | nih.gov |
| 1,3,4-Thiadiazole derivatives | HCT-116 (Colon) | Significant cytotoxicity observed | nih.gov |
| 1,3,4-Thiadiazole derivatives | A549 (Lung) | Potent activity reported for some derivatives | nih.gov |
| 1,3,4-Thiadiazole derivatives | PC-3 (Prostate) | Moderate antiproliferative activity | nih.gov |
| 1,3,4-Thiadiazole derivatives | MDA-MB-231 (Breast) | Moderate antiproliferative activity (IC50: 70 to 170 μM) | nih.gov |
Molecular Mechanism of Action (e.g., Enzyme Inhibition, Apoptosis Induction Pathways)
No specific studies detailing the molecular mechanism of action for the antitumor activities of 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol derivatives are available in the searched scientific literature. Research on related heterocyclic compounds, such as 1,3,4-thiadiazole and 1,2,4-oxadiazole (B8745197) derivatives, suggests that potential mechanisms could involve the induction of apoptosis through the activation of caspases or interference with key signaling pathways in cancer cells. tandfonline.comarabjchem.orgsemanticscholar.org However, these mechanisms have not been investigated or confirmed for the specific 1,2,4-thiadiazole (B1232254) scaffold requested.
Influence of Structural Modifications on Antitumor Potential
There is no available research systematically evaluating the structure-activity relationship (SAR) of this compound derivatives. General studies on other thiadiazole isomers indicate that the nature and position of substituents on the aryl rings can significantly influence cytotoxic activity. mdpi.comresearchgate.net For instance, the presence of electron-withdrawing or lipophilic groups can sometimes enhance potency, but these trends are specific to the core scaffold and biological target, and cannot be extrapolated to the this compound structure without direct experimental evidence.
Enzyme Inhibition Studies
Specific data on the inhibition of the following enzymes by this compound or its derivatives is not present in the available literature. Research has been conducted on other thiadiazole and triazole isomers, as noted below for context, but these findings are not directly applicable to the requested compound.
Carbonic Anhydrase Inhibition
No studies were found that assessed the inhibitory activity of this compound derivatives against carbonic anhydrase (CA) isoforms. Research on other heterocyclic thiols, particularly derivatives of 1,3,4-thiadiazole and 1,2,4-triazole (B32235), has shown that the thiol moiety can act as a zinc-binding group, leading to CA inhibition, though often less effectively than the sulfonamide group found in classical CA inhibitors. nih.gov
Beta-Lactamase Inhibition
There is no published research on the beta-lactamase inhibitory potential of this compound derivatives. The search for novel, non-β-lactam inhibitors is an active area of research, with various heterocyclic scaffolds being explored. For example, some derivatives containing the nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govthiazine ring system have shown inhibitory activity against metallo-β-lactamases like VIM-2. nih.gov
Tyrosinase Inhibition
No data is available on the tyrosinase inhibitory activity of this compound derivatives. Studies on 1,3,4-thiadiazole and 1,2,4-triazole derivatives have identified potent tyrosinase inhibitors, with the heterocyclic core often playing a role in chelating the copper ions within the enzyme's active site. medchemexpress.cnnih.govresearchgate.net
β-Glucuronidase Inhibition
The inhibitory activity of this compound derivatives against β-glucuronidase has not been reported. In contrast, various series of 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit potent in vitro inhibition of this enzyme, with some compounds showing significantly greater activity than the standard inhibitor, D-saccharic acid 1,4-lactone. nih.govnih.gov
Gamma-Carboxylation of Glutamate (B1630785) Inhibition
The inhibition of gamma-carboxylation of glutamic acid is a critical mechanism affecting the synthesis of several clotting factors. While direct research on this compound is not extensively documented in this specific context, studies on structurally related thiadiazole-thiol compounds provide significant insights into the potential inhibitory activity of this class of molecules.
Research has shown that certain thiol-containing heterocyclic compounds can interfere with the vitamin K-dependent carboxylation process. For instance, 2-methyl-1,3,4-thiadiazole-5-thiol (MTD) has been identified as a potent inhibitor of the gamma-carboxylation of glutamic acid in rat liver microsomal systems. nih.gov This inhibitory action is believed to be a key reason for the hypoprothrombinemia associated with certain antibiotics that contain this moiety. nih.gov
The mechanism of inhibition is linked to the thiol group (-SH) within the molecule. Studies on similar compounds, like 1-N-methyl-5-thiotetrazole (MTT), suggest that the sulfhydryl group is crucial for the inhibitory effect. nih.gov It is hypothesized that a metabolite of the compound, possibly a disulfide dimer, may be the direct inhibitor. nih.gov This is supported by findings that the disulfide dimer of MTT is a more potent inhibitor than the parent compound. nih.gov Thiol-based inhibitors, such as 2-(3-mercaptopropyl)pentanedioic acid, have also been successfully developed as potent inhibitors of glutamate carboxypeptidase II (GCPII), further highlighting the importance of the thiol group in targeting glutamate-related enzymatic processes. johnshopkins.edu
Other Investigated Biological Activities (In Vitro/Mechanistic Focus)
The thiadiazole nucleus is a prominent scaffold in the development of novel anticonvulsant agents. nano-ntp.com A wide range of 1,3,4-thiadiazole derivatives have demonstrated significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govresearchgate.net While specific data for this compound is limited, the collective research on this chemical family allows for the formulation of strong mechanistic hypotheses.
Studies on various 2,5-disubstituted-1,3,4-thiadiazoles have shown that the nature of the substituents dramatically influences the anticonvulsant profile. nih.gov For example, compounds featuring an o-tolyl group have been investigated, and their activity is often compared with other substituted aryl derivatives. The lipophilic nature of the tolyl group is considered a contributing factor to the observed activity, potentially by facilitating passage across the blood-brain barrier. researchgate.netnih.gov
Two primary mechanistic hypotheses have emerged from these studies:
Modulation of GABAergic Neurotransmission: Some thiadiazole derivatives are thought to exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). One proposed mechanism involves the inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation, leading to increased synaptic GABA levels.
Interaction with Voltage-Gated Ion Channels: Another prominent hypothesis is the blockade of voltage-gated sodium or calcium channels. By binding to these channels, the compounds can limit the repetitive firing of neurons that is characteristic of seizure activity, a mechanism shared by established anticonvulsant drugs like phenytoin (B1677684). frontiersin.org
The table below summarizes the anticonvulsant activity of representative thiadiazole derivatives from academic research, illustrating the potential of this heterocyclic core.
| Compound Class | Test Model | Key Findings | Reference(s) |
| 2,5-Disubstituted-1,3,4-thiadiazoles | Pentylenetetrazole-induced convulsions (mice) | Degree of protection ranged from 0% to 90%, highly dependent on substituents. | nih.gov |
| Fused 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles | Maximal Electroshock (MES) | Several derivatives showed potent activity comparable to standard drugs phenytoin and carbamazepine. | ptfarm.pl |
| 5-Aryl-1,3,4-thiadiazole derivatives | Pentylenetetrazole (PTZ) | Amino-substituted compounds showed significant anticonvulsant activity. | nih.gov |
| Schiff-base of 5-amino-1,3,4-thiadiazole-2-thiol | MES & PTZ | Compound showed 66.67% protection in MES and 80% in PTZ tests, suggesting action via GABA and ion channels. | frontiersin.org |
Derivatives of 1,2,4-thiadiazole and the isomeric 1,3,4-thiadiazole scaffold are well-documented for their anti-inflammatory and analgesic properties. nano-ntp.comnih.gov Research into various substituted thiadiazoles has demonstrated significant activity in established in vivo models, such as the carrageenan-induced paw edema test for inflammation and the acetic acid-induced writhing test for analgesia. nih.gov
The primary mechanism hypothesized for these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade. nih.gov Molecular docking studies on some 1,3,4-thiadiazole derivatives have shown favorable binding interactions with the active site of the COX-2 enzyme, supporting this hypothesis. nih.gov By inhibiting COX-2, these compounds effectively reduce the synthesis of prostaglandins, which are central mediators of inflammation and pain.
A significant advantage noted in several studies is that certain thiadiazole derivatives exhibit a reduced tendency to cause gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov This suggests a potential for a better safety profile, possibly due to higher selectivity for COX-2 over the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.
The following table presents findings from studies on related thiadiazole compounds, which provide a basis for the potential activity of this compound.
| Compound Series | Biological Activity Investigated | Key Mechanistic Insight/Finding | Reference(s) |
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Analgesic & Anti-inflammatory | Good antalgic action and fair anti-inflammatory activity with low ulcerogenic action compared to indomethacin. | nih.gov |
| 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles | Anti-inflammatory & Analgesic | Molecular modeling studies indicated specificity for the COX-2 enzyme. | nih.gov |
| 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles | Anti-inflammatory & Analgesic | Potent anti-inflammatory activity with minimal ulcerogenic effect. | researchgate.net |
The thiadiazole ring is a versatile pharmacophore that has been explored for its potential against various parasitic organisms. While specific studies on this compound are not prominent, research on related derivatives, particularly against the parasite Toxoplasma gondii, offers valuable mechanistic insights.
Studies on tris-1,3,4-thiadiazole derivatives have demonstrated potent in vivo activity against acute toxoplasmosis in mouse models. nih.govnih.gov These compounds were shown to significantly reduce the parasite burden in the brain, liver, and spleen. nih.gov Molecular docking studies have suggested that these derivatives may exert their antiparasitic effect by inhibiting key parasitic enzymes essential for invasion and replication, such as TgCDPK1 (Toxoplasma gondii Calcium-Dependent Protein Kinase 1) and ROP18 kinase. nih.govnih.gov
Structure-activity relationship (SAR) studies have indicated that the substitution pattern on the aryl ring attached to the thiadiazole core plays a crucial role in determining the antiparasitic potency. For some 1,3,4-thiadiazole isomers, it was found that a meta-substituted phenyl ring conferred greater activity than ortho- or para-substituted rings, suggesting that steric and electronic factors influence the interaction with the biological target. nih.gov The presence of an o-tolyl group on the this compound scaffold would therefore be a critical determinant of its potential antiparasitic activity, which warrants specific investigation.
The 1,2,4-thiadiazole and 1,3,4-thiadiazole cores are recognized for their broad biological activities, which extend into the field of agrochemicals. nih.gov Numerous derivatives have been synthesized and investigated for their potential as herbicides, fungicides, and insecticides. docksci.com
Recent research has focused on the development of novel 1,2,4-thiadiazole derivatives as insecticides. For example, a series of new 5-substituted 1,2,4-thiadiazoles based on the norfloxacin (B1679917) scaffold were synthesized and tested for their toxicological activity against the cotton aphid, Aphis gossypii. nih.gov Several of these compounds demonstrated significant insecticidal efficacy, with one of the most active compounds showing an LC50 of 0.907 mg/L. nih.gov Molecular docking studies accompanying this research suggested that the compounds may act by inhibiting hydrolase enzymes in the target pest. nih.gov
Furthermore, the patent literature contains numerous examples of thiadiazole derivatives being claimed for their use as herbicides. google.comgoogle.com These compounds can interfere with essential biochemical pathways in weeds, leading to growth inhibition and plant death. The specific substitution on the thiadiazole ring is critical for both the spectrum of activity and the selectivity between crops and weeds. The this compound structure, with its combination of an aryl group and a thiol moiety, fits the general profile of compounds explored for such applications.
Thiol-substituted thiadiazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic and saline environments. nih.gov The efficacy of these compounds, including the closely related 5-amino-1,3,4-thiadiazole-2-thiol, has been demonstrated for the protection of aluminum and stainless steel. mocedes.orgresearchgate.net
The primary anti-corrosion mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process is complex and can involve both physical and chemical interactions:
Physisorption: This involves electrostatic interactions between charged inhibitor molecules (protonated in acidic media) and the charged metal surface.
Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. The multiple heteroatoms (nitrogen and sulfur) in the thiadiazole ring, with their lone pairs of electrons, as well as the pi-electrons of the aromatic ring, can donate electrons to the vacant d-orbitals of the metal. The sulfur atom of the thiol group is also a primary site for chemical bonding to the surface.
Future Directions and Emerging Research Avenues for 3 O Tolyl 1,2,4 Thiadiazole 5 Thiol Research
Design and Synthesis of Novel Analogs with Enhanced Specificity
The development of novel analogs of 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol with improved biological specificity represents a significant area for future research. Strategic structural modifications can lead to compounds with optimized potency and selectivity for specific biological targets.
Key strategies for analog design include:
Modification of the o-Tolyl Group: Systematic alteration of the substituents on the tolyl ring can profoundly influence the compound's steric and electronic properties. The introduction of electron-donating or electron-withdrawing groups, as well as varying their position on the aromatic ring, can fine-tune interactions with target proteins.
Derivatization of the Thiol Group: The thiol moiety is a prime site for modification to create prodrugs or to modulate the compound's pharmacokinetic profile. S-alkylation, S-acylation, or the formation of disulfides can yield derivatives with altered solubility, stability, and target engagement.
Bioisosteric Replacement: Replacing the tolyl group or the thiol functionality with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to analogs with improved efficacy and reduced off-target effects. For instance, the tolyl group could be replaced with other substituted aryl or heteroaryl rings.
| Modification Strategy | Rationale | Potential Outcome |
| Substitution on the tolyl ring | Modulate electronic and steric properties | Enhanced target binding and specificity |
| Alkylation/Acylation of the thiol | Improve pharmacokinetic properties | Increased bioavailability and metabolic stability |
| Bioisosteric replacement of the aryl group | Explore new interaction landscapes | Novel biological activities and improved selectivity |
Exploration of Untapped Biological Targets and Pathways
While the broader class of thiadiazoles has been investigated for various biological activities, the specific therapeutic potential of this compound remains largely uncharted. Future research should focus on screening this compound and its analogs against a diverse array of biological targets and pathways.
Promising areas for investigation include:
Enzyme Inhibition: Many heterocyclic compounds containing sulfur and nitrogen exhibit inhibitory activity against various enzymes. Investigating the effect of this compound on kinases, proteases, and phosphatases could reveal novel therapeutic applications.
Receptor Modulation: The compound could be evaluated for its ability to modulate the activity of G-protein coupled receptors (GPCRs) or nuclear receptors, which are critical targets in numerous diseases.
Antimicrobial and Antiviral Activity: Given that various thiadiazole derivatives have shown promise as antimicrobial and antiviral agents, screening against a panel of pathogenic bacteria, fungi, and viruses is a logical next step. nih.gov
Anticancer Potential: The antiproliferative effects of this compound and its analogs against various cancer cell lines should be systematically explored, along with mechanistic studies to identify the underlying cellular pathways.
Development of Advanced Methodologies for Synthesis and Characterization
Advancements in synthetic organic chemistry and analytical techniques offer new opportunities for the efficient preparation and thorough characterization of this compound and its derivatives.
Future efforts in this area should include:
Novel Synthetic Routes: The development of more efficient, scalable, and environmentally friendly synthetic methods is crucial for producing a diverse library of analogs for biological screening. This could involve exploring one-pot reactions, microwave-assisted synthesis, or flow chemistry approaches.
Advanced Spectroscopic and Crystallographic Analysis: The use of advanced NMR techniques, high-resolution mass spectrometry, and X-ray crystallography will be essential for the unambiguous structural elucidation of novel analogs and for understanding their three-dimensional conformations. These techniques can provide valuable insights into structure-activity relationships.
| Methodology | Objective | Advantage |
| Microwave-assisted synthesis | Accelerate reaction times and improve yields | Rapid library generation |
| Flow chemistry | Enable scalable and controlled synthesis | Improved safety and reproducibility |
| 2D NMR Spectroscopy | Detailed structural elucidation | Unambiguous assignment of complex structures |
| X-ray Crystallography | Determine solid-state conformation | Insight into intermolecular interactions |
Integration of Multidisciplinary Approaches (e.g., Cheminformatics, Biophysics)
A holistic understanding of the therapeutic potential of this compound can be achieved by integrating computational and experimental approaches.
Cheminformatics and Molecular Modeling: Computational tools can be employed to predict the physicochemical properties, potential biological targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel analogs. Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their biological targets, thereby guiding the design of more potent and selective molecules.
Biophysical Techniques: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF) can be used to quantitatively characterize the binding affinity and thermodynamics of the interaction between the compounds and their target proteins. This information is invaluable for understanding the molecular basis of their biological activity.
The integration of these multidisciplinary approaches will undoubtedly accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol?
The synthesis typically involves nucleophilic substitution reactions. A common method reacts this compound with electrophilic reagents (e.g., alkyl/aryl halides) in the presence of a base like potassium carbonate (K₂CO₃) in ethanol under reflux (70–80°C). Solvent choice (e.g., ethanol, DMF) and catalyst selection (e.g., KOH) significantly impact yield, with reaction times ranging from 2–6 hours .
Q. Which spectroscopic and analytical methods are used to confirm its structural identity?
Characterization relies on:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm).
- IR spectroscopy : Identification of thiol (-SH) stretches (~2500 cm⁻¹) and thiadiazole ring vibrations.
- Elemental analysis : Validates purity (>95% for research-grade compounds).
- Chromatography (TLC/HPLC) : Monitors reaction progress and purity .
Q. How should researchers select solvents for its synthesis?
Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or propan-2-ol are preferred for nucleophilic reactions due to their moderate polarity and boiling points. Solvent selection must balance reactivity, solubility, and safety (e.g., avoiding DMF for large-scale reactions) .
Q. What purification techniques are effective post-synthesis?
- Recrystallization : Methanol/water mixtures yield high-purity crystals.
- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves byproducts.
- Vacuum filtration : Removes unreacted starting materials .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Substituent variation : Synthesize analogs with modified o-tolyl groups (e.g., p-tolyl, chloro-substituted) to assess steric/electronic effects.
- Biological assays : Compare IC₅₀ values across analogs in cytotoxicity assays (e.g., against A431 epidermal carcinoma cells). For example, o-tolyl derivatives show enhanced activity (IC₅₀ = 4.27 µg/mL) compared to p-tolyl analogs due to improved hydrophobic interactions .
Q. How to resolve discrepancies in reported biological activity data?
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay).
- Validate purity : Impurities >5% can skew results; confirm via HPLC.
- Statistical analysis : Apply multivariate regression to account for variables like solvent residues or storage conditions .
Q. What computational methods predict its pharmacokinetic properties?
- SwissADME : Predicts drug-likeness (Lipinski’s Rule of Five) and bioavailability.
- Molecular docking (AutoDock Vina) : Models interactions with targets (e.g., Bcl-2 for apoptosis modulation).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can reaction yields be optimized through catalyst selection?
- Base catalysts : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in thiol-alkylation reactions, achieving yields up to 85%.
- Phase-transfer catalysts (e.g., TBAB) : Enhance interfacial reactions in biphasic systems.
- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining yields .
Q. What mechanistic insights explain the reactivity of the thiadiazole ring?
- Electrophilic substitution : The sulfur atom in the thiadiazole ring directs electrophiles to the 5-position.
- Oxidation pathways : Thiadiazole-S can oxidize to sulfoxides under mild conditions (H₂O₂/CH₃COOH), altering bioactivity.
- Ring-opening reactions : Strong acids (HCl/H₂SO₄) cleave the ring, forming thioamide intermediates .
Q. How to design statistical models for analyzing bioactivity data?
- Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- QSAR models : Relate substituent descriptors (e.g., logP, molar refractivity) to activity via partial least squares (PLS) regression.
- Machine learning : Train random forest models on PubChem datasets to predict novel bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
